BENGHE Validation & Comparative

Check Availability & Pricing

CRT0105950: A Comparative Guide to its Kinase
Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CRT0105950

Cat. No.: B606816

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of CRT0105950,
a potent inhibitor of LIM kinases (LIMK). By presenting quantitative data, detailed experimental
methodologies, and visual representations of relevant biological pathways, this document
serves as a valuable resource for researchers investigating LIMK-targeted therapies.

Executive Summary

CRT0105950 is a highly potent, ATP-competitive inhibitor of both LIMK1 and LIMK2, with IC50
values of 0.3 nM and 1 nM, respectively[1]. The LIM kinase family, consisting of LIMK1 and
LIMK2, plays a crucial role in regulating actin dynamics through the phosphorylation and
subsequent inactivation of cofilin, a key actin-depolymerizing factor[2]. Dysregulation of the
LIMK signaling pathway has been implicated in various diseases, including cancer, making it
an attractive target for therapeutic intervention. While CRT0105950 demonstrates exceptional
potency towards its primary targets, a comprehensive understanding of its off-target effects is
critical for its development as a selective chemical probe and potential therapeutic agent.

Data Presentation: Kinase Selectivity Profile

The selectivity of CRT0105950 has been assessed against a broad panel of kinases, providing
insights into its potential off-target interactions.

On-Target Activity
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CRT0105950 exhibits nanomolar potency against both LIMK1 and LIMK2, as detailed in the
table below.

Target IC50 (nM) Reference
LIMK1 0.3 [1]
LIMK2 1 [1]

Off-Target Activity and Comparison with Other LIMK

Inhibitors

A KINOMEscan™ profiling study screened CRT0105950 at a concentration of 10 uM against a
panel of 442 kinases. While the complete dataset from the supplemental information of the
primary publication was not readily accessible, the study reported that at this high
concentration, CRT0105950 inhibited 213 of the tested kinases, indicating a degree of off-
target activity at micromolar concentrations|3].

For a comprehensive comparison, the following table summarizes the 1C50 values of
CRTO0105950 and other notable LIMK inhibitors against their primary targets and key off-targets
where data is available.
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Key Off-
o LIMK1 IC50 LIMK2 IC50 Targets and
Inhibitor . Reference(s)
(nM) (nM) IC50/Selectivit
y Notes

Profiled against
442 kinases; 213

CRT0105950 0.3 1 o [1][3]
inhibited at 10
UM.
Allosteric
TH-257 84 39 inhibitor with high  [4][5]
selectivity.
Potent and
LIJTF500025 - - selective [4]
inhibitor.
LIMKi3 (BMS-5) 7 8 - [4][6]

Also inhibits Lck

(IC50 = 1620

nM). Does not

inhibit ROCK,
Damnacanthal 800 1500 [6][7]

PAK3, PKCaq, or

CaMIKa at

concentrations

up to 20 uM.

Also inhibits

ROCK2 (IC50 =
LX7101 24 1.6 [6]

10 nM) and PKA

(IC50 < 1 nM).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
Below are the likely protocols for the key assays used to characterize the selectivity profile of
CRTO0105950, based on standard practices in the field.
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KINOMEscan™ Competition Binding Assay (General
Protocol)

The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures
the interaction of a compound with a large panel of kinases.

Principle: Test compounds are incubated with DNA-tagged kinases. The mixture is then applied
to an immobilized, active-site directed ligand. If the test compound binds to the kinase, it will
prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the
solid support is then quantified using gPCR of the DNA tag. A lower amount of bound kinase
indicates a stronger interaction between the test compound and the kinase.

Detailed Steps:

Compound Preparation: CRT0105950 is serially diluted in DMSO to generate a range of
concentrations for testing.

e Assay Plate Preparation: Kinases fused to a DNA tag are prepared in a proprietary buffer.

e Incubation: The diluted CRT0105950 is added to the kinase solutions in assay plates and
incubated to allow for binding to reach equilibrium.

» Matrix Binding: The kinase-compound mixtures are transferred to plates containing an
immobilized, active-site directed ligand and incubated to facilitate competitive binding.

e Washing: Unbound kinase and CRT0105950 are removed by washing the plates.
¢ Elution: The bound kinase is eluted from the solid support.

o Quantification: The amount of eluted kinase is quantified by qPCR using primers specific for
the DNA tag.

o Data Analysis: The amount of bound kinase is plotted against the compound concentration,
and the dissociation constant (Kd) or percent inhibition at a given concentration is calculated.

In-Cell Western Blot for Phospho-Cofilin
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This assay measures the ability of an inhibitor to block the phosphorylation of cofilin by LIMK
within a cellular context.

Principle: Cells are treated with the inhibitor, lysed, and the levels of phosphorylated cofilin and
total cofilin are measured by Western blotting using specific antibodies. A decrease in the ratio
of phospho-cofilin to total cofilin indicates inhibition of LIMK activity.

Detailed Steps:

e Cell Culture and Treatment: A suitable cell line (e.g., HeLa or A549) is cultured to an
appropriate confluency. The cells are then treated with varying concentrations of
CRT0105950 or a vehicle control (DMSO) for a specified duration (e.g., 24 hours)[3].

o Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a
lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation
state of proteins.

o Protein Quantification: The total protein concentration in each cell lysate is determined using
a standard protein assay (e.g., BCA assay).

o SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated
by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then
transferred to a nitrocellulose or PVDF membrane.

e Immunoblotting:

o The membrane is blocked with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to
prevent non-specific antibody binding.

o The membrane is then incubated overnight at 4°C with a primary antibody specific for
phospho-cofilin (e.g., anti-phospho-cofilin Ser3)[8][9][10][11].

o After washing, the membrane is incubated with a secondary antibody conjugated to an
enzyme (e.g., HRP-conjugated anti-rabbit IgG).

o The membrane is washed again and then incubated with a chemiluminescent substrate.
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» Detection: The chemiluminescent signal is detected using a digital imaging system.

» Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and
re-probed with an antibody for total cofilin and a loading control (e.g., GAPDH or -actin) to
normalize the data.

o Data Analysis: The band intensities are quantified, and the ratio of phospho-cofilin to total
cofilin is calculated for each treatment condition.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key
signaling pathways and experimental workflows related to the action of CRT0105950.
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Caption: The LIMK signaling pathway and the inhibitory action of CRT0105950.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b606816?utm_src=pdf-body
https://www.benchchem.com/product/b606816?utm_src=pdf-body-img
https://www.benchchem.com/product/b606816?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

Preparation

CRT0105950 Dilution Series DNA-tagged Kinase Panel

Incubate Compound with Kinase

Competitive Binding on
Immobilized Ligand

Quantification

Wash Unbound Kinase

'

Elute Bound Kinase

'

Quantify via qPCR

Data Analysis

Calculate % Inhibition or Kd

Click to download full resolution via product page

Caption: The experimental workflow for the KINOMEscan™ competition binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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